

# Structure-activity relationship of AT-076 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Structure-Activity Relationship of **AT-076** and its Analogs for Researchers, Scientists, and Drug Development Professionals.

**AT-076** is a pioneering opioid "pan" antagonist, exhibiting nanomolar affinity for all four opioid receptor subtypes: nociceptin (NOP), kappa (KOP), mu (MOP), and delta (DOP).[1][2] This balanced antagonist profile makes it a valuable pharmacological tool and a lead compound for the development of novel therapeutics. This guide provides a detailed overview of the structure-activity relationships (SAR) of **AT-076** and its analogs, summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

#### **Core Structure and Derivation**

**AT-076** was developed from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic.[1][2] This modification unexpectedly increased the binding affinity for the NOP receptor by 10-fold and for the MOP and DOP receptors by 3-6 fold, leading to the creation of a potent pan antagonist.[2]

## Structure-Activity Relationship (SAR) Analysis

The SAR of **AT-076** and its analogs has been explored by systematically modifying key pharmacophoric groups. These modifications have revealed the structural requirements for affinity and selectivity at the four opioid receptors.



## Modifications of the 7-Hydroxy Tetrahydroisoquinoline (Tic) Moiety

The 7-hydroxy group on the tetrahydroisoquinoline (Tic) portion of **AT-076** is crucial for maintaining high affinity at all four opioid receptors. Removal of this hydroxyl group results in a significant decrease in binding affinity across the board.

#### **Modifications of the 3-Hydroxyphenylpiperidine Moiety**

Modifications to the 3-hydroxyphenylpiperidine moiety have yielded significant insights into the determinants of receptor selectivity.

- Removal of the 3-Hydroxy Group: Removal of the 3-hydroxy group on the phenyl ring leads to a small decrease in affinity at NOP, MOP, and KOP receptors but a more substantial loss of affinity at the DOP receptor.
- Substitution of the Phenyl Ring: Replacing the 3-hydroxyphenyl group with other
  hydrophobic moieties, such as cyclohexyl, indolinone, or indoline rings, is generally not welltolerated at the NOP receptor, indicating that the entire AT-076 scaffold is important for high
  NOP affinity. However, these modifications are better tolerated at the KOP and MOP
  receptors. This has allowed for the development of analogs with altered selectivity profiles,
  including highly selective KOP ligands.

#### **Quantitative Data Summary**

The following tables summarize the binding affinities (Ki, nM) of **AT-076** and its key analogs at the four opioid receptors.

Table 1: Binding Affinities of AT-076 and Parent Compound JDTic

| Compound | NOP Ki (nM)  | KOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) |
|----------|--------------|-------------|-------------|-------------|
| AT-076   | 1.75 ± 0.74  | 1.14 ± 0.63 | 1.67 ± 0.6  | 19.6 ± 1.3  |
| JDTic    | 16.67 ± 0.76 | -           | -           | -           |

Data from Zaveri et al., 2015.



Table 2: Structure-Activity Relationship of AT-076 Analogs

| Compound | Modificatio<br>n<br>Description                        | NOP Ki<br>(nM) | KOP Ki<br>(nM) | MOP Ki<br>(nM) | DOP Ki<br>(nM) |
|----------|--------------------------------------------------------|----------------|----------------|----------------|----------------|
| 12       | 3-OH of phenylpiperidine retained                      | -              | -              | -              | -              |
| 14       | 3-<br>hydroxyphen<br>yl replaced<br>with<br>cyclohexyl | 84.4 ± 13.6    | 0.253 ± 0.015  | 2.79 ± 0.28    | 12.4 ± 8.0     |
| 15       | 3-<br>hydroxyphen<br>yl replaced<br>with<br>indolinone | -              | -              | -              | -              |
| 16       | 3-<br>hydroxyphen<br>yl replaced<br>with indoline      | 566 ± 129      | 0.371 ± 0.096  | 7.68 ± 0.52    | 137.6 ± 45     |

Data from Journigan et al., 2017. (Note: Some specific Ki values for compounds 12 and 15 were not explicitly provided in the abstract).

### **Experimental Protocols**

The following are detailed methodologies for the key experiments used to characterize **AT-076** and its analogs.

### **Radioligand Binding Assays**

These assays are used to determine the binding affinity of the compounds for the different opioid receptors.



- Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.
- Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, pH 7.4.
- Radioligands: Specific radioligands are used for each receptor:

MOP: [³H]DAMGO

DOP: [3H]DPDPE

KOP: [3H]U69,593

NOP: [3H]nociceptin

- Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of bound radioactivity is determined by liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

### [35S]GTPyS Functional Assays

This assay is used to determine the functional activity of the compounds (i.e., whether they are agonists or antagonists).

- Membrane Preparation: As with the binding assays, membranes from CHO cells expressing the opioid receptors are used.
- Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, and 1 mM EDTA.



- Incubation: Membranes are incubated with GDP, [35S]GTPγS, an agonist for the specific receptor, and varying concentrations of the test compound.
- Separation: The reaction is terminated, and bound [35S]GTPyS is separated from free [35S]GTPyS by filtration.
- Detection: The amount of bound [35S]GTPyS is quantified using a scintillation counter.
- Data Analysis: For antagonists, the ability of the compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The equilibrium dissociation constant (Ke) is determined from the Schild equation. **AT-076** has been shown to be a competitive antagonist at the MOP and DOP receptors and a noncompetitive antagonist at the NOP and KOP receptors.

#### Signaling Pathways and Mechanism of Action

**AT-076** acts as an antagonist at all four opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an antagonist like **AT-076** prevents the receptor from being activated by endogenous or exogenous agonists, thereby inhibiting downstream signaling cascades.



Click to download full resolution via product page

Caption: Antagonistic action of **AT-076** at opioid receptors.

The diagram above illustrates the mechanism of action of **AT-076**. As an antagonist, it binds to the opioid receptor but does not induce the conformational change necessary for G-protein



activation. This blocks the effects of agonists, thereby preventing the inhibition of adenylyl cyclase and the activation of the MAPK pathway, among other downstream effects.



Click to download full resolution via product page

Caption: Experimental workflow for SAR studies of **AT-076** analogs.

This workflow outlines the typical process for evaluating the structure-activity relationships of new **AT-076** analogs. It begins with the chemical synthesis of the compounds, followed by in vitro characterization of their binding and functional properties, which then informs further rounds of synthesis and optimization.

#### Conclusion

The study of **AT-076** and its analogs has provided a deeper understanding of the molecular determinants of ligand recognition and selectivity at the four opioid receptors. The key finding that removal of the 3,4-dimethyl groups from a KOP-selective antagonist scaffold can produce a potent pan antagonist has opened up new avenues for the design of opioid ligands with



desired polypharmacological profiles. The detailed SAR data presented in this guide serves as a valuable resource for researchers in the field of opioid pharmacology and drug discovery, facilitating the rational design of novel therapeutics with tailored activities at the opioid receptors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of the first small-molecule opioid pan antagonist with nanomolar affinity at mu, delta, kappa, and nociceptin opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-076 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Structure-activity relationship of AT-076 and its analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605653#structure-activity-relationship-of-at-076-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com